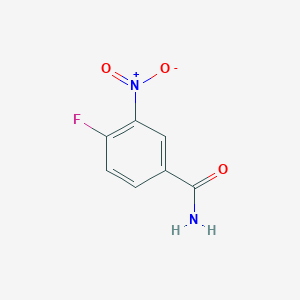

4-Fluoro-3-nitrobenzamide

Description

BenchChem offers high-quality 4-Fluoro-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKXDVBKKZWIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619416 | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-02-0 | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom and a nitro group on the benzene ring, impart distinct chemical reactivity, making it a valuable intermediate for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 4-Fluoro-3-nitrobenzamide, intended to support research and development endeavors.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of 4-Fluoro-3-nitrobenzamide are summarized below. These properties are crucial for its application in chemical synthesis and for understanding its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.13 g/mol | [1] |

| CAS Number | 349-02-0 | [1] |

| IUPAC Name | 4-fluoro-3-nitrobenzamide | |

| SMILES String | C1=CC(=C(C=C1C(=O)N)F)--INVALID-LINK--[O-] | [1] |

| Melting Point | 119-126 °C | [2] |

| Boiling Point | Not available | |

| Appearance | Light yellow to tan crystalline powder | [2] |

| Solubility | The related compound, 4-fluoro-3-nitrobenzoic acid, is soluble in 95% ethanol (50 mg/mL). Solubility of the amide in common organic solvents is expected but quantitative data is not readily available. |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Fluoro-3-nitrobenzamide and its application in screening for acetylcholinesterase (AChE) inhibition are provided below.

Synthesis of 4-Fluoro-3-nitrobenzamide

The synthesis of 4-Fluoro-3-nitrobenzamide is typically achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the amidation of the carboxylic acid.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This procedure outlines the nitration of 4-fluorobenzoic acid.

-

Materials:

-

4-fluorobenzoic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

-

Toluene

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.

-

Slowly add potassium nitrate (1.1 eq.) in portions to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.

-

Allow the resulting mixture to stand at room temperature overnight to facilitate the precipitation of the product.

-

Filter the solid product and wash it thoroughly with copious amounts of water.

-

Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

-

Step 2: Amidation of 4-Fluoro-3-nitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

-

General Procedure (Conceptual):

-

The 4-fluoro-3-nitrobenzoic acid is first converted to a more reactive acyl derivative, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with an activating agent (e.g., HOBt).

-

The activated acyl intermediate is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide, 4-Fluoro-3-nitrobenzamide.

-

The final product is isolated and purified using standard techniques like filtration, washing, and recrystallization.

-

Acetylcholinesterase Inhibition Assay

Derivatives of 4-Fluoro-3-nitrobenzamide have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The following is a generalized protocol for an in vitro AChE inhibition assay based on the Ellman method.[3]

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

-

Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume of the test compound solution at various concentrations.

-

Add a defined amount of the AChE enzyme solution to initiate the pre-incubation.

-

Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to 4-Fluoro-3-nitrobenzamide.

Caption: Synthetic route and potential application of 4-Fluoro-3-nitrobenzamide.

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzamide (CAS 349-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzamide is an aromatic organic compound with the CAS number 349-02-0. Its structure, featuring a benzene ring substituted with a fluorine atom, a nitro group, and an amide functional group, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence and relative positions of these functional groups impart unique reactivity to the molecule, allowing for a range of chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-nitrobenzamide, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

4-Fluoro-3-nitrobenzamide is a solid at room temperature, typically appearing as a light yellow to tan crystalline powder.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 349-02-0 | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.13 g/mol | |

| Appearance | Light yellow to tan crystalline powder | [1] |

| Melting Point | 119-126 °C | [1] |

| Purity | Typically >98% | |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis

The synthesis of 4-Fluoro-3-nitrobenzamide is typically achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the amidation of the carboxylic acid group.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of fluorobenzoic acid.

-

Materials:

-

4-Fluorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold deionized water to remove residual acid.

-

Dry the product, for example, by azeotropic distillation with toluene, to obtain the desired intermediate.

-

Step 2: Synthesis of 4-Fluoro-3-nitrobenzamide

This is a representative protocol for the amidation of a carboxylic acid via an acid chloride intermediate.

-

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Aqueous ammonia (NH₄OH)

-

Ice

-

-

Procedure:

-

Suspend 4-fluoro-3-nitrobenzoic acid in an anhydrous polar aprotic solvent.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous solvent.

-

In a separate flask, cool an excess of aqueous ammonia in an ice bath.

-

Slowly add the solution of the acid chloride to the cold aqueous ammonia with vigorous stirring.

-

A precipitate of 4-Fluoro-3-nitrobenzamide will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Spectral Data

Detailed spectral data for 4-Fluoro-3-nitrobenzamide is not widely available in the searched literature. However, the expected spectral characteristics can be inferred from its structure and data from its precursor, 4-fluoro-3-nitrobenzoic acid.

¹H NMR of 4-Fluoro-3-nitrobenzoic acid (Precursor)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.56 | dd | 1H | Ar-H |

| ~8.29 | m | 1H | Ar-H |

| ~7.72 | t | 1H | Ar-H |

¹³C NMR of 4-Fluoro-3-nitrobenzoic acid (Precursor)

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O |

| ~158 (d, J ≈ 260 Hz) | C-F |

| ~140 | C-NO₂ |

| ~135 | Ar-C |

| ~129 | Ar-C |

| ~127 | Ar-C |

| ~120 (d, J ≈ 25 Hz) | Ar-C |

Mass Spectrometry

The electron ionization mass spectrum of 4-Fluoro-3-nitrobenzamide is expected to show a molecular ion peak [M]⁺ at m/z 184. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to give a fragment at m/z 168, and the loss of the nitro group (-NO₂) to give a fragment at m/z 138. Further fragmentation of the aromatic ring would also be observed.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-3-nitrobenzamide would be expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| 1550-1500 and 1350-1300 | Asymmetric and symmetric N-O stretching (nitro group) |

| 1250-1100 | C-F stretching |

Reactivity and Potential Applications

The chemical reactivity of 4-Fluoro-3-nitrobenzamide is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the amide group.

-

Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, allowing for the introduction of various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of benzimidazole derivatives.

-

Amide Group Chemistry: The amide group can undergo hydrolysis to the corresponding carboxylic acid or be involved in other transformations.

These reactive sites make 4-Fluoro-3-nitrobenzamide a versatile intermediate in the synthesis of a variety of compounds with potential biological activity.

Applications in Drug Discovery

4-Fluoro-3-nitrobenzamide and its derivatives have been investigated for several therapeutic applications:

-

Antimycobacterial Agents: As a precursor to benzimidazoles, it contributes to the development of compounds with potential activity against Mycobacterium tuberculosis.

-

Cholinesterase Inhibitors: Derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[1]

Proposed Mechanism of Action: Enzyme Inhibition

The biological activity of many benzamide derivatives is attributed to their ability to act as enzyme inhibitors. The benzamide moiety can mimic endogenous substrates or cofactors, binding to the active site of an enzyme and blocking its function.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of 4-Fluoro-3-nitrobenzamide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE).

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (4-Fluoro-3-nitrobenzamide)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in the buffer.

-

To the wells of a microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

-

Antimycobacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

-

Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.

-

Materials:

-

Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv or a surrogate strain)

-

Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth)

-

Test compound (4-Fluoro-3-nitrobenzamide)

-

96-well microplate

-

Growth indicator (e.g., Resazurin)

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the mycobacterial strain.

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well microplate.

-

Add the mycobacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plate and incubate at 37 °C for a period suitable for the growth of the specific mycobacterial strain (e.g., 7-14 days for M. tuberculosis).

-

After incubation, add a growth indicator such as resazurin and incubate for a further 24-48 hours. A color change (e.g., blue to pink for resazurin) indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound at which no color change is observed.

-

General Experimental Workflow for Biological Assays

Safety Information

4-Fluoro-3-nitrobenzamide should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

4-Fluoro-3-nitrobenzamide is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for a wide range of synthetic modifications, making it a valuable starting material for the synthesis of complex molecules with diverse biological activities. While further research is needed to fully elucidate its specific mechanisms of action and therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound.

References

- 1. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Fluoro-3-nitrobenzamide from 4-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-nitrobenzamide, a valuable intermediate in pharmaceutical and agrochemical research, starting from 4-fluorobenzoic acid. The synthesis is a two-step process involving the nitration of 4-fluorobenzoic acid to form 4-fluoro-3-nitrobenzoic acid, followed by its amidation to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Scheme

The overall synthesis proceeds as follows:

Step 1: Nitration of 4-fluorobenzoic acid

Step 2: Amidation of 4-fluoro-3-nitrobenzoic acid

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This procedure details the nitration of 4-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid.

Materials:

-

4-fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Toluene

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filtration paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then purified by recrystallization from a suitable solvent or by azeotropic drying with toluene to yield pure 4-fluoro-3-nitrobenzoic acid.

Step 2: Synthesis of 4-Fluoro-3-nitrobenzamide

This protocol describes the conversion of 4-fluoro-3-nitrobenzoic acid to 4-fluoro-3-nitrobenzamide via the formation of an acyl chloride intermediate using thionyl chloride. This is a common and effective one-pot, two-step procedure.

Materials:

-

4-fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ammonia solution (e.g., 25-30% in water) or ammonia gas

-

Triethylamine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and a gas inlet/outlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 4-fluoro-3-nitrobenzoic acid, add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for a period until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 4-fluoro-3-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane.

-

Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution with vigorous stirring. If using an ammonia salt, a base like triethylamine should be added.

-

Allow the reaction to warm to room temperature and stir for an additional period to ensure complete conversion.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzamide.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following tables summarize the quantitative data for the synthesis.

Table 1: Nitration of 4-Fluorobenzoic Acid

| Parameter | Value | Reference |

| Reactants | ||

| 4-fluorobenzoic acid | 1.0 eq | [1] |

| Concentrated H₂SO₄ | 3-5 vol | [2] |

| Concentrated HNO₃ | 1.1-1.5 eq | [2] |

| Reaction Conditions | ||

| Temperature | 0-20 °C | [2] |

| Reaction Time | 1-16 hours | [2] |

| Product | ||

| 4-fluoro-3-nitrobenzoic acid | ||

| Yield | ~90% | [1] |

| Melting Point | 123-126 °C | [3] |

Table 2: Amidation of 4-Fluoro-3-nitrobenzoic Acid (via Acid Chloride)

| Parameter | Value | Reference |

| Reactants | ||

| 4-fluoro-3-nitrobenzoic acid | 1.0 eq | [4] |

| Thionyl chloride | 1.5-3.0 eq | [4] |

| Ammonia source | Excess | [5] |

| Reaction Conditions | ||

| Acid chloride formation temp. | Reflux | [4] |

| Amidation temperature | 0 °C to room temp. | [5] |

| Reaction Time | 1-4 hours | [6] |

| Product | ||

| 4-fluoro-3-nitrobenzamide | ||

| Yield | High (specific data not found) | |

| Purity | High after purification |

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow.

Caption: Synthetic pathway from 4-fluorobenzoic acid to 4-fluoro-3-nitrobenzamide.

Caption: Generalized experimental workflow for the two-step synthesis.

References

- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]

- 4. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]

- 5. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of 4-Fluoro-3-nitrobenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitrobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

4-Fluoro-3-nitrobenzamide is an aromatic compound with the chemical formula C₇H₅FN₂O₃. It possesses a molecular weight of approximately 184.13 g/mol . The strategic placement of the fluoro, nitro, and amide functional groups on the benzene ring makes it a versatile building block in organic synthesis.

Molecular Structure:

Caption: Molecular structure of 4-Fluoro-3-nitrobenzamide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Fluoro-3-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

Note: The values presented are typical for aromatic amides with nitro and fluoro substituents and are based on general spectroscopic principles. Specific experimental data is not available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 184 | - | [M]⁺ (Molecular Ion) |

| Data not available | - | Fragment ions |

Note: The molecular ion peak is expected at an m/z of 184, corresponding to the molecular weight of the compound. Further fragmentation patterns would involve the loss of the amide and nitro groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 4-Fluoro-3-nitrobenzamide are not explicitly detailed in readily accessible literature. However, a general synthetic pathway involves the amidation of 4-fluoro-3-nitrobenzoic acid.

General Synthesis of 4-Fluoro-3-nitrobenzamide

A common method for the synthesis of 4-Fluoro-3-nitrobenzamide is the conversion of the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This can be achieved through a two-step process:

-

Activation of the Carboxylic Acid: 4-fluoro-3-nitrobenzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. A standard method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amidation: The activated carboxylic acid derivative is then reacted with ammonia (NH₃) or an ammonia equivalent to form the primary amide, 4-Fluoro-3-nitrobenzamide.

Caption: General synthetic pathway for 4-Fluoro-3-nitrobenzamide.

Spectroscopic Analysis Workflow

The characterization of the synthesized 4-Fluoro-3-nitrobenzamide would typically follow this workflow:

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide summarizes the expected spectroscopic characteristics of 4-Fluoro-3-nitrobenzamide based on its chemical structure and the known effects of its functional groups. While specific, experimentally derived quantitative data remains elusive in publicly available sources, the provided information offers a solid foundation for researchers working with this compound. Further investigation into proprietary databases or direct experimental analysis is recommended to obtain precise spectroscopic values.

4-Fluoro-3-nitrobenzamide molecular weight and formula

An In-depth Technical Guide on 4-Fluoro-3-nitrobenzamide

This guide provides essential physicochemical data for 4-Fluoro-3-nitrobenzamide, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The fundamental molecular properties of 4-Fluoro-3-nitrobenzamide are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value |

| Molecular Formula | C7H5FN2O3[1] |

| Molecular Weight | 184.12 g/mol [2][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 4-Fluoro-3-nitrobenzamide and related compounds are typically found in peer-reviewed scientific literature and patents. Researchers seeking to utilize this compound would consult such resources for specific, validated methodologies. The process generally involves the following key stages, for which detailed protocols would be required:

-

Synthesis: The specific reaction conditions, including reactants, solvents, catalysts, temperature, and reaction time, would be detailed. This often involves the nitration and subsequent amidation of a fluorinated benzoic acid precursor.

-

Purification: Techniques such as recrystallization or column chromatography are employed to isolate the compound of interest from byproducts and unreacted starting materials. The protocol would specify the solvents and stationary phase used.

-

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the solid compound.

-

For professionals in drug development, further experimental protocols would be necessary to evaluate the compound's biological activity, including in vitro and in vivo assays to determine efficacy, toxicity, and pharmacokinetic properties. These protocols are highly specific to the therapeutic target and disease model being investigated.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and drug development, impacting aspects from reaction kinetics to formulation and bioavailability.

Data Presentation

The following table summarizes the anticipated physical property data for 4-Fluoro-3-nitrobenzamide. It is important to note that the values presented are placeholders and would be populated with experimental results.

| Physical Property | Value | Units | Method |

| Melting Point | Data Not Available | °C | Capillary Method / DSC |

| Solubility | |||

| Water | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

| Ethanol | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

| Methanol | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

| Acetone | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

| Ethyl Acetate | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

| Acetonitrile | Data Not Available | mg/mL | Gravimetric/Shake-Flask |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducibility and ensuring data accuracy.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Method 1: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry 4-Fluoro-3-nitrobenzamide is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The assembly is placed in a melting point apparatus containing a heating block or an oil bath.

-

Observation: The sample is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Method 2: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 4-Fluoro-3-nitrobenzamide is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min).

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and formulation. The "like dissolves like" principle suggests that 4-Fluoro-3-nitrobenzamide, a polar molecule, will exhibit higher solubility in polar solvents.

Method: Gravimetric/Shake-Flask Method

-

Equilibrium Saturation: An excess amount of 4-Fluoro-3-nitrobenzamide is added to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the remaining solid residue is determined gravimetrically.

-

Calculation: The solubility is calculated and expressed in mg/mL or other appropriate units. This process is repeated for each solvent.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams provide a visual representation of the workflows.

Reactivity of the Fluorine Atom in 4-Fluoro-3-nitrobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the fluorine atom in 4-Fluoro-3-nitrobenzamide, a key intermediate in the synthesis of various biologically active compounds. The document elucidates the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

4-Fluoro-3-nitrobenzamide is an aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a fluorine atom activated by both an ortho-nitro group and a para-amide group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a versatile building block for the synthesis of a diverse array of derivatives, including pharmaceutically relevant scaffolds like benzimidazoles. This guide explores the electronic effects that govern the reactivity of the fluorine atom and provides practical information for its synthetic transformations.

Core Concepts: Reactivity of the Fluorine Atom

The reactivity of the fluorine atom in 4-Fluoro-3-nitrobenzamide is primarily dictated by the principles of nucleophilic aromatic substitution. The presence of strongly electron-withdrawing groups on the aromatic ring is a prerequisite for this reaction pathway.

2.1. Electronic Effects of Substituents

-

Nitro Group (-NO₂): The nitro group at the 3-position exerts a powerful electron-withdrawing effect through both resonance and induction. Its position ortho to the fluorine atom is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. This stabilization significantly lowers the activation energy of the reaction.

-

Amide Group (-CONH₂): The benzamide group at the 1-position, para to the fluorine atom, also contributes to the activation of the ring towards nucleophilic attack through its electron-withdrawing resonance effect.

Together, these groups create a significant electron deficiency at the carbon atom bonded to the fluorine, making it an electrophilic site ripe for attack by nucleophiles. Fluorine, being the most electronegative halogen, is an excellent leaving group in SNAr reactions once the Meisenheimer complex is formed.

Quantitative Data: Nucleophilic Aromatic Substitution Reactions

The following table summarizes the outcomes of nucleophilic aromatic substitution reactions on 4-Fluoro-3-nitrobenzamide and analogous compounds with various nucleophiles. The data highlights the efficiency and versatility of this substrate in forming new carbon-heteroatom bonds.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 4-Amino-3-nitrobenzamide | NH₄OH, heat | Not specified | [1] |

| Methylamine | 4-(Methylamino)-3-nitrobenzamide | CH₃NH₂, solvent, heat | High | [2] |

| Piperidine | 4-(Piperidin-1-yl)-3-nitrobenzamide | Piperidine, DMF, heat | Good to excellent | [3] |

| Morpholine | 4-(Morpholin-4-yl)-3-nitrobenzamide | Morpholine, DMSO, heat | Good to excellent | [3] |

| Aniline | 4-(Phenylamino)-3-nitrobenzamide | Aniline, base, heat | Moderate to high | [3] |

| Phenol | 4-Phenoxy-3-nitrobenzamide | Phenol, K₂CO₃, DMF, heat | Good | [1] |

| Thiophenol | 4-(Phenylthio)-3-nitrobenzamide | Thiophenol, base, solvent, heat | Good | [3] |

Note: Yields are generalized based on typical SNAr reactions with activated fluoroarenes. Specific yields can vary based on precise reaction conditions.

Mechanistic Pathway

The nucleophilic aromatic substitution of 4-Fluoro-3-nitrobenzamide proceeds through a well-established two-step addition-elimination mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving 4-Fluoro-3-nitrobenzamide.

5.1. General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of 4-Fluoro-3-nitrobenzamide with a primary or secondary amine.

Materials:

-

4-Fluoro-3-nitrobenzamide

-

Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (optional, for amine salts)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Fluoro-3-nitrobenzamide (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents).

-

If the amine is used as its hydrochloride salt, add a base such as potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(amino)-3-nitrobenzamide derivative.

5.2. Synthesis of Benzimidazole Derivatives

A common application of 4-substituted-3-nitrobenzamides is their conversion to benzimidazoles. This typically involves reduction of the nitro group followed by cyclization.

Conclusion

The fluorine atom of 4-Fluoro-3-nitrobenzamide is highly activated towards nucleophilic aromatic substitution, making it a valuable and versatile building block in organic synthesis. The synergistic electron-withdrawing effects of the ortho-nitro and para-amide groups facilitate efficient displacement of the fluoride by a wide range of nucleophiles. This reactivity profile enables the straightforward synthesis of diverse derivatives, which are of significant interest in the development of new pharmaceuticals and functional materials. The experimental protocols and data presented in this guide offer a practical framework for the utilization of 4-Fluoro-3-nitrobenzamide in various synthetic applications.

References

4-Fluoro-3-nitrobenzamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Fluoro-3-nitrobenzamide is a valuable aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility stems from the presence of three key functional groups: a benzamide, a nitro group, and a fluorine atom. The electron-withdrawing nature of the nitro and amide groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, providing a handle for further functionalization. This guide provides a comprehensive overview of the properties, key reactions, and applications of 4-fluoro-3-nitrobenzamide as a synthetic intermediate.

Physicochemical and Spectroscopic Properties

| Property | Value (for 4-Fluoro-3-nitrobenzamide) or [Reference Compound] |

| Molecular Formula | C₇H₅FN₂O₃ |

| Molecular Weight | 184.13 g/mol |

| CAS Number | 349-02-0 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 142-145 °C |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

| ¹H NMR (DMSO-d₆) | [For 4-fluoro-3-nitrobenzoic acid]: δ 8.55 (d, 1H), 8.30 (dd, 1H), 7.70 (t, 1H)[1] |

| ¹³C NMR (DMSO-d₆) | [For 4-fluoro-3-nitrobenzoic acid]: δ 164.5, 157.5 (d, J=260 Hz), 137.0, 133.0 (d, J=10 Hz), 126.0 (d, J=4 Hz), 118.0 (d, J=22 Hz)[1] |

| IR (KBr, cm⁻¹) | [Characteristic peaks for amides, nitro, and C-F bonds expected] ~3400-3200 (N-H), ~1680 (C=O), ~1530 & ~1350 (NO₂), ~1250 (C-F) |

| Mass Spectrum (EI) | [For 4-fluoro-3-nitrobenzoic acid]: m/z 185 (M+), 168, 139, 94[2] |

Key Synthetic Transformations

4-Fluoro-3-nitrobenzamide is a versatile precursor for a variety of synthetic transformations. The two primary reaction pathways involve nucleophilic aromatic substitution at the C-4 position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of 4-fluoro-3-nitrobenzamide is activated towards nucleophilic attack by the electron-withdrawing nitro and benzamide groups. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Reaction Scheme:

Caption: General scheme for the SNAr of 4-fluoro-3-nitrobenzamide.

Detailed Experimental Protocol (Representative)

This protocol is adapted from analogous reactions and should be optimized for specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzamide (1.0 mmol, 184 mg).

-

Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 mmol) and a suitable base (e.g., potassium carbonate, 2.0 mmol, 276 mg).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction of the Nitro Group

The nitro group of 4-fluoro-3-nitrobenzamide can be selectively reduced to a primary amine, yielding 3-amino-4-fluorobenzamide. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.

Reaction Scheme:

Caption: Reduction of the nitro group of 4-fluoro-3-nitrobenzamide.

Detailed Experimental Protocol (Representative)

This protocol is a general procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzamide (1.0 mmol, 184 mg) in a suitable solvent such as ethanol or ethyl acetate (10 mL).

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

-

Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude 3-amino-4-fluorobenzamide is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The unique reactivity of 4-fluoro-3-nitrobenzamide makes it a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of kinase and PARP inhibitors.

Synthesis of Benzimidazole Scaffolds

A common application of this building block involves a two-step sequence of nitro reduction followed by cyclization to form a benzimidazole ring system. Benzimidazoles are privileged scaffolds in medicinal chemistry, found in a wide range of therapeutic agents.

Synthetic Workflow:

Caption: Workflow for the synthesis of benzimidazoles.

Role in Kinase Inhibitor Development

Many kinase inhibitors feature a core heterocyclic structure that can be accessed from precursors like 4-fluoro-3-nitrobenzamide. The ability to introduce diverse substituents through SNAr allows for the fine-tuning of inhibitor potency and selectivity.

Conceptual Signaling Pathway Inhibition:

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

4-Fluoro-3-nitrobenzamide is a highly functionalized and versatile building block for organic synthesis. Its key attributes, including a readily displaceable fluorine atom and a reducible nitro group, provide chemists with a powerful tool for the construction of complex molecular architectures. The applications of this compound and its derivatives are particularly prominent in medicinal chemistry, where it serves as a valuable precursor for the development of novel therapeutic agents, including kinase and PARP inhibitors. The synthetic routes outlined in this guide offer a foundation for researchers to explore the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzamide is a key chemical intermediate, particularly significant in the synthesis of innovative pharmacologically active molecules. Its distinct structure, featuring a fluorine atom and a nitro group on the benzamide framework, provides a versatile platform for the development of complex therapeutic agents. This technical guide delves into the discovery, and history of 4-Fluoro-3-nitrobenzamide, providing a detailed account of its synthesis, physicochemical characteristics, and its crucial role as a building block in medicinal chemistry, most notably in the creation of Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. This document aims to be a comprehensive resource, offering detailed experimental protocols and insights into the signaling pathways influenced by compounds derived from this vital intermediate.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a versatile handle for further chemical transformations, often being a precursor to an amino group. 4-Fluoro-3-nitrobenzamide embodies these principles, making it a highly valuable intermediate in the synthesis of targeted therapeutics. Although not a therapeutic agent itself, its structural motifs are found in several advanced drug candidates and approved medicines. A notable application of this compound is in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers by exploiting the concept of synthetic lethality.

Discovery and History

The precise historical details of the first synthesis of 4-Fluoro-3-nitrobenzamide are not extensively documented in readily available literature, suggesting it likely emerged from broader investigations into substituted benzamides and their precursors. The development of related compounds, such as 4-fluoro-3-nitrobenzonitrile, was reported in the 1960s for the study of nucleophilic aromatic substitution reactions.[1] The synthesis of its immediate precursor, 4-Fluoro-3-nitrobenzoic acid, has been well-established, with nitration of 4-fluorobenzoic acid being a common route.[2][3] The subsequent conversion to the amide is a standard chemical transformation, likely developed as a necessary step in the multi-step synthesis of more complex molecules in various research programs. Its significance grew with the rise of targeted cancer therapies, particularly with the discovery that the substituted benzamide moiety is a key pharmacophore for PARP inhibition.

Physicochemical Properties

A comprehensive summary of the quantitative data for 4-Fluoro-3-nitrobenzamide and its immediate precursor, 4-Fluoro-3-nitrobenzoic acid, is presented below.

| Property | 4-Fluoro-3-nitrobenzamide | 4-Fluoro-3-nitrobenzoic acid |

| Molecular Formula | C₇H₅FN₂O₃ | C₇H₄FNO₄ |

| Molecular Weight | 184.12 g/mol | 185.11 g/mol [3] |

| CAS Number | 21884184 (PubChem CID)[4] | 453-71-4[3][5] |

| Melting Point | Not available in searched literature | 123-126 °C[5] |

| Appearance | Not available in searched literature | Light yellow solid[2] |

| Solubility | Not available in searched literature | Soluble in 95% ethanol (50 mg/mL)[5] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Not available in searched literature | δ 7.69-7.74 (m, 1H), 8.29-8.32 (m, 1H), 8.56 (d, J=7.2 Hz, 1H), 13.75 (br s, 1H)[2] |

| ¹³C NMR | Not available in searched literature | Data available in spectral databases |

| IR Spectrum | Not available in searched literature | Data available in spectral databases |

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzoic acid

A common and effective method for the synthesis of 4-Fluoro-3-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid.

Materials:

-

4-fluorobenzoic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

-

Toluene

Procedure: [2]

-

Under cooling in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

-

Slowly add potassium nitrate (1.1 eq.) in portions to the solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Slowly pour the reaction mixture over a large volume of crushed ice with continuous stirring.

-

Allow the resulting mixture to stand at room temperature overnight to ensure complete precipitation.

-

Filter the solid product and wash it thoroughly with plenty of water.

-

Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Synthesis of 4-Fluoro-3-nitrobenzamide

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common laboratory-scale procedure involves the formation of an acyl chloride followed by reaction with ammonia.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ammonia (gas or concentrated aqueous solution)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

General Procedure:

-

To a solution of 4-Fluoro-3-nitrobenzoic acid (1.0 eq.) in an anhydrous inert solvent such as dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (excess, e.g., 2-3 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous solvent.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia while cooling the reaction mixture in an ice bath.

-

Stir the reaction for a few hours at room temperature.

-

Isolate the product by filtration if it precipitates, or by extraction after quenching the reaction with water.

-

Purify the crude product by recrystallization or column chromatography.

Role in PARP Inhibitor Synthesis and Associated Signaling Pathways

4-Fluoro-3-nitrobenzamide and its derivatives are pivotal intermediates in the synthesis of several PARP inhibitors. The PARP family of enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7]

PARP Inhibition and Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[7] When PARP is inhibited, SSBs are not repaired and can lead to the formation of DSBs during DNA replication. In BRCA-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[7]

Experimental Workflow: Synthesis of Olaparib Intermediate

While a direct synthesis of a major PARP inhibitor using 4-Fluoro-3-nitrobenzamide was not explicitly found in the searched literature, a closely related precursor, 2-fluoro-5-formylbenzoic acid, is a key intermediate in the synthesis of Olaparib. The synthesis of this intermediate often starts from compounds with a similar substitution pattern. The following diagram illustrates a plausible synthetic pathway to a key intermediate for Olaparib, highlighting the type of transformations that 4-Fluoro-3-nitrobenzamide and its derivatives undergo.

Caption: Plausible synthetic route to a key Olaparib intermediate.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and how PARP inhibitors intervene.

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.

Conclusion

4-Fluoro-3-nitrobenzamide is a strategically important chemical intermediate with growing significance in the pharmaceutical industry. Its value lies in the combination of a fluorine atom and a nitro group on a benzamide scaffold, which provides a versatile starting point for the synthesis of complex, biologically active molecules. While its own history is not as well-documented as that of the final drug products, its role as a key building block, particularly in the development of PARP inhibitors for cancer therapy, is undeniable. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research into the historical origins of this compound and the full scope of its applications would provide an even more complete picture of its importance in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 3. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-nitrobenzamide | C7H5FN2O3 | CID 21884184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 4-Fluoro-3-nitrobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-Fluoro-3-nitrobenzamide. It is intended to equip laboratory personnel with the necessary knowledge to mitigate risks associated with the use of this compound in research and development settings. This document also includes illustrative experimental protocols and the biological context of this compound's derivatives as Poly (ADP-ribose) polymerase (PARP) inhibitors.

Hazard Identification and Classification

4-Fluoro-3-nitrobenzamide is a substituted aromatic compound that presents several potential hazards. Its safety profile is influenced by the presence of a nitro group and a fluorine atom, which are common toxicophores. Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and carcinogenicity, while fluorinated organic compounds can also pose significant health risks.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-nitrobenzamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅FN₂O₃ |

| Molecular Weight | 184.12 g/mol |

| Appearance | Light yellow to tan crystalline powder |

| Melting Point | 119°C to 126°C[1] |

| CAS Number | 349-02-0 |

1.2. GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Acute Toxicity, Dermal | Harmful in contact with skin |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Harmful if inhaled |

| Specific target organ toxicity, single exposure | May cause respiratory irritation |

Exposure Controls and Personal Protection

Strict adherence to safety protocols is paramount when handling 4-Fluoro-3-nitrobenzamide to minimize exposure and prevent adverse health effects.

2.1. Engineering Controls

-

Ventilation: All work with 4-Fluoro-3-nitrobenzamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For weighing and transferring solid material, use of a balance enclosure or a powder containment hood is recommended to prevent the generation of airborne dust.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

-

Eye Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is advisable to double-glove for added protection. Always consult the glove manufacturer's compatibility data.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

3.1. Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

3.2. Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material using a method that minimizes dust generation (e.g., wet sweeping or using a HEPA-filtered vacuum). Dispose of the collected material as hazardous waste.

Experimental Protocols

4-Fluoro-3-nitrobenzamide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The following are illustrative protocols for its synthesis and a common subsequent reaction.

5.1. Synthesis of 4-Fluoro-3-nitrobenzamide from 4-Fluorobenzoic Acid

This protocol outlines a two-step synthesis starting from 4-fluorobenzoic acid.[1]

Step 1: Nitration of 4-Fluorobenzoic Acid

-

Materials: 4-Fluorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4-fluorobenzoic acid with stirring.

-

Once the solid has dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-fluoro-3-nitrobenzoic acid.

-

Step 2: Amidation of 4-Fluoro-3-nitrobenzoic Acid

-

Materials: 4-Fluoro-3-nitrobenzoic acid, thionyl chloride, ammonia or an amine.

-

Procedure:

-

Suspend 4-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of DMF.

-

Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of concentrated aqueous ammonia or a primary/secondary amine with vigorous stirring.

-

After the addition, stir the reaction at room temperature until completion.

-

Isolate the product by filtration or extraction, followed by purification (e.g., recrystallization or column chromatography).

-

5.2. Nucleophilic Aromatic Substitution

The fluorine atom in 4-Fluoro-3-nitrobenzamide is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.[1]

-

Materials: 4-Fluoro-3-nitrobenzamide, a nucleophile (e.g., a primary or secondary amine), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure:

-

Dissolve 4-Fluoro-3-nitrobenzamide in the chosen solvent.

-

Add the nucleophile and the base to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration or extract the aqueous phase with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Biological Context and Signaling Pathways

Derivatives of 4-Fluoro-3-nitrobenzamide have garnered significant interest in drug discovery, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

In cancer therapy, PARP inhibitors have shown remarkable efficacy in tumors with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality," where the inhibition of two DNA repair pathways (BER by PARP inhibitors and HR due to mutation) leads to cell death, while cells with at least one functional pathway can survive.

6.1. PARP Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

6.2. Experimental Workflow for PARP Inhibitor Development

The development of a PARP inhibitor from a precursor like 4-Fluoro-3-nitrobenzamide typically follows a structured workflow.

Caption: General workflow for the development of PARP inhibitors from a chemical precursor.

Disclaimer

This document is intended for informational purposes only and does not constitute a comprehensive safety and handling guide. It is essential to consult the official Safety Data Sheet (SDS) for 4-Fluoro-3-nitrobenzamide and to follow all institutional and regulatory safety guidelines. All laboratory work should be conducted by trained personnel under the supervision of a qualified individual.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Fluoro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Fluoro-3-nitrobenzamide (CAS No. 349-02-0), a key intermediate in pharmaceutical and materials science research. This document outlines commercially available sources, key chemical properties, and established experimental protocols for its application, particularly in the synthesis of bioactive molecules.

Commercial Availability

High-purity 4-Fluoro-3-nitrobenzamide is available from a number of specialized chemical suppliers. The table below summarizes key information for sourcing this compound. Purity levels are typically high, though it is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Smolecule | 349-02-0 | C₇H₅FN₂O₃ | 184.12 | In Stock |

| CymitQuimica | 349-02-0 | C₇H₅FN₂O₃ | 184.12 | 97% |

| Shandong Mopai Biotechnology Co., LTD | 349-02-0 | C₇H₅FN₂O₃ | - | 99% |

| BLD Pharm | 349-02-0 | C₇H₅FN₂O₃ | 184.13 | - |

| AiFChem | 349-02-0 | C₇H₅FN₂O₃ | 184.12 | 98% |

Physicochemical Properties

4-Fluoro-3-nitrobenzamide is a substituted aromatic compound with the IUPAC name 4-fluoro-3-nitrobenzamide.[1] It typically appears as a light yellow to tan crystalline powder.[1]

| Property | Value |

| CAS Number | 349-02-0[1][2][3][4][5] |

| Molecular Formula | C₇H₅FN₂O₃[1][2][3][4][5] |